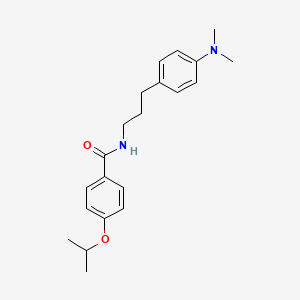

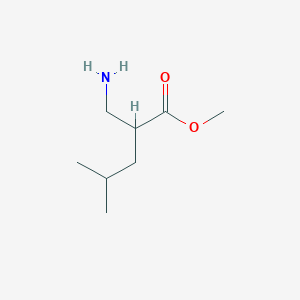

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of a tripeptide derivative involving a benzamide moiety was achieved by reacting 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide with glycinediethylamide at elevated temperatures, using solvents such as dimethylsulfoxide and dimethylformamide . Another study focused on the synthesis of N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide, which are promising agents for metastatic melanoma detection, by labeling them with carbon-14 and carbon-13 . Additionally, the synthesis of a potential PET radiotracer for the glycine transporter GlyT-2 was performed using a one-pot, two-step method, resulting in a novel analog with high radiochemical purity .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray analysis was used to determine and confirm the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which possesses an N,O-bidentate directing group suitable for metal-catalyzed C–H bond functionalization reactions . Molecular simulation studies were also conducted on a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, revealing that the best potent ligand retains conserved hydrophobic interactions with residues of the catalytic triad and anionic sites, which is important for acetylcholinesterase-inhibiting activity .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can lead to the formation of various products. The metabolism of N,N-dimethylbenzamides by rat liver microsomes, for example, results in the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of an intermediate N-hydroxymethyl-N-methylbenzamide . The differentiation of NBOMe isomers, a class of novel psychoactive substances, was achieved using GC retention indices and multivariate analysis of ion abundances in electron ionization mass spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the nature of their substituents. The study on the microsomal demethylation of N,N-dimethylbenzamides showed no correlation of Vmax or Vmax/Km with the substituent in the aromatic ring, suggesting that the reaction mechanism involves direct hydrogen atom abstraction to form a carbon-centered radical . The synthesis and characterization of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives included the evaluation of their anti-tuberculosis activity, with some derivatives exhibiting exceptional activity against the H37RV strain .

科学的研究の応用

Design and Synthesis of Novel Compounds

A novel class of N-acylhydrazone (NAH) derivatives, designed from trichostatin A, includes compounds with a structural similarity to "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide". These compounds act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. Their synthesis has revealed a more potent inhibition of HDAC6/8, demonstrating the potential for future molecular therapies for cancer due to their effects on cell migration and apoptosis induction through caspase 3/7 activation (Rodrigues et al., 2016).

Molecular Interactions and Structural Analysis

The investigation into the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a compound related to "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide", by Karabulut et al. (2014), involved acylation reactions and was characterized by various spectroscopic methods. The study emphasized the importance of intermolecular interactions, particularly dimerization and crystal packing, on molecular geometry, indicating the relevance of such analyses for understanding the structural and functional aspects of similar compounds (Karabulut et al., 2014).

Electrocatalytic Applications

A high-sensitive biosensor based on a novel modified electrode, incorporating N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite, demonstrates the electrocatalytic determination of substances, showcasing the utility of derivatives of "N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide" in biosensing and analytical applications. The modified electrode exhibited potent electron mediating behavior, highlighting its potential for sensitive and selective detection in biochemical assays (Karimi-Maleh et al., 2014).

特性

IUPAC Name |

N-[3-[4-(dimethylamino)phenyl]propyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2/c1-16(2)25-20-13-9-18(10-14-20)21(24)22-15-5-6-17-7-11-19(12-8-17)23(3)4/h7-14,16H,5-6,15H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATMUVCWHBHMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-(dimethylamino)phenyl)propyl)-4-isopropoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)

methyl}carbamate](/img/structure/B2500273.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)